cis-Anethol

Übersicht

Beschreibung

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)

Cis-anethole is the cis-stereoisomer of anethole.

cis-Anethole is a natural product found in Scandix australis, Dictamnus albus, and other organisms with data available.

See also: Anise Oil (part of).

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Lebensmittelindustrie

cis-Anethol: ist weithin für seine Aromaeigenschaften bekannt. Es wird in der Lebensmittelindustrie verwendet, um Süßwaren, Backwaren und Getränken einen süßlichen, lakritzartigen Geschmack zu verleihen. Es ist jedoch wichtig zu beachten, dass This compound im Vergleich zu seinem trans-Isomer weniger bevorzugt wird, da es eine potenzielle Toxizität aufweist und weniger angenehm riecht .

Pharmazeutische Forschung

In der Pharmakologie wurde This compound auf seine potenziellen therapeutischen Wirkungen untersucht. Forschungen deuten darauf hin, dass es entzündungshemmende Eigenschaften haben könnte und eine Rolle bei der Behandlung bestimmter chronischer Krankheiten spielen könnte, indem es Zellsignalisierungswege moduliert .

Chemische Synthese

Die Verbindung dient als Vorläufer in verschiedenen chemischen Synthesen. So wurde beispielsweise seine Isomerisierung und Dimerisierung, die durch saure Stellen oder UV-Bestrahlung induziert wird, zur Herstellung komplexer organischer Moleküle untersucht .

Antimikrobielle Eigenschaften

Studien haben gezeigt, dass This compound antimikrobielle Aktivität gegen eine Reihe von Bakterien zeigt, was bei der Entwicklung neuer antibakterieller Mittel von Vorteil sein könnte .

Wirkmechanismus

Target of Action

cis-Anethole, a natural phenylpropanoid, has been found to protect against metabolic syndrome (MetS) and its associated components . It has been shown to interact with various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like cell growth, proliferation, differentiation, and survival.

Mode of Action

cis-Anethole exerts its effects through various mechanisms. It has been reported to inhibit oxidative stress and inflammation . It also stimulates insulin secretion from β-cells, which is crucial for glucose homeostasis . Furthermore, it has been found to modulate the mTOR/PPARγ axis , which is involved in lipid metabolism and inflammation.

Biochemical Pathways

cis-Anethole modulates several molecular pathways implicated in the pathogenesis of MetS . It has been reported to block both early and late cellular responses transduced by TNF-α, having an effect on NF-kB, AP-1, JNK (c-Jun N-terminal kinases), MAPK pathways, and apoptosis . These pathways are involved in inflammation, cell proliferation, and cell death.

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

Result of Action

The protective effects of cis-Anethole against MetS include antioxidant and anti-inflammatory effects, stimulation of insulin secretion from β-cells, mediation of oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . These effects contribute to the prevention and management of MetS and its associated diseases.

Action Environment

The action of cis-Anethole can be influenced by environmental factors. For instance, exposure of trans-Anethole to microporous solid acids or UV-Vis irradiation can result in the formation of cis-Anethole . Moreover, the formation of cis-Anethole was found to be due to zeolite treatment , suggesting that certain environmental conditions can influence the formation and hence the action of cis-Anethole.

Eigenschaften

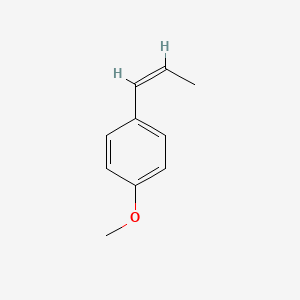

IUPAC Name |

1-methoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058651 | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25679-28-1, 4180-23-8 | |

| Record name | cis-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 °C | |

| Record name | Anethole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)

![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)

![(E)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B1223985.png)

![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-(10-phenothiazinyl)ethanone](/img/structure/B1223986.png)

![3-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B1223990.png)

![N-[4-[[3-(4-sulfamoylanilino)-2-quinoxalinyl]sulfamoyl]phenyl]acetamide](/img/structure/B1223991.png)

![N-[4-(4-methyl-2-thiazolyl)-2-phenyl-3-pyrazolyl]-3-(trifluoromethyl)benzamide](/img/structure/B1223994.png)

![3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B1223995.png)

![3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1223997.png)

![3-[6,6-dimethyl-3-(methylthio)-4-oxo-5,7-dihydro-2-benzothiophen-1-yl]-N-phenyl-1-pyrazolecarboxamide](/img/structure/B1224003.png)

![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)

![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)

![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)